Sodium methacrylate hemihydrate

Description

Contextual Significance of Methacrylate (B99206) Monomers in Polymer Science and Materials Engineering

Methacrylate monomers are a critical class of organic compounds used as building blocks for a vast array of acrylic polymers and resins. americanlegionpost208.com Their defining feature is the methacrylate functional group, which contains a readily polymerizable carbon-carbon double bond. americanlegionpost208.com This reactivity, typically harnessed through free-radical polymerization, allows for the creation of high-molecular-weight polymers with a wide range of desirable characteristics. americanlegionpost208.commcc-methacrylates.com

The most well-known monomer in this family is methyl methacrylate (MMA), the precursor to polymethyl methacrylate (PMMA), a transparent and durable plastic often used as a shatterproof replacement for glass. gantrade.com Polymers derived from methacrylate monomers are valued for their excellent durability, strength, transparency, and resistance to UV light and weathering. mcc-methacrylates.comgantrade.com These properties have led to their widespread use in numerous sectors, including:

Plastics and Automotive: For producing clear, rigid, and scratch-resistant sheets and molded parts like windows, signage, and automotive components. americanlegionpost208.com

Paints and Coatings: As essential comonomers in formulations for exterior paints, industrial finishes, and metal coatings, where they contribute to hardness, durability, and gloss. gantrade.com

Adhesives and Sealants: Providing strong bonding capabilities and flexibility. longchangchemical.com

Biomedical and Dental: Used in dental prosthetics, surgical bone cements, and medical devices due to their biocompatibility and ease of polymerization. americanlegionpost208.commcc-methacrylates.com

The versatility of methacrylate monomers is further enhanced by their ability to be copolymerized with other monomers, which allows for the precise tailoring of polymer properties to meet specific application demands. americanlegionpost208.comgantrade.com Sodium methacrylate, as a member of this family, introduces an ionic component, which imparts distinct functionalities not present in its non-ionic counterparts like MMA.

Distinctive Attributes of Hydrated Crystal Structures in Chemical Systems

Many chemical compounds, when crystallized from aqueous solutions, incorporate water molecules into their crystal lattice, forming what are known as hydrates. algoreducation.comwikipedia.org This integrated water is referred to as water of crystallization or water of hydration and is present in a fixed stoichiometric ratio. algoreducation.comwikipedia.org The chemical formula of a hydrate (B1144303), such as sodium methacrylate hemihydrate (C₄H₇NaO₃), reflects this by indicating the number of water molecules associated with each formula unit of the anhydrous compound. algoreducation.comnih.gov In the case of a "hemihydrate," this means there is one water molecule for every two units of the sodium methacrylate salt.

The presence of water molecules within the crystal structure is not passive; it is maintained by interactions such as hydrogen bonds and can significantly influence the compound's properties. wikipedia.orgpcc.eu These attributes include:

Physical Properties: Hydration can alter physical characteristics like color, texture, and density. algoreducation.com The process of dehydration, typically induced by heating, can lead to changes in these properties as the water is removed. algoreducation.com

Solubility and Stability: The anhydrous form of a salt is often highly hygroscopic (readily absorbs moisture from the air), while the hydrated form is typically more stable under ambient conditions. algoreducation.compcc.eu The stability of a hydrate against dehydration depends on the strength of the water's association within the crystal. nih.gov

Understanding these hydrated structures is crucial as the presence and state of water can affect a material's reactivity, processability, and performance in various applications. wikipedia.orgnih.gov

Overview of Current Research Trajectories and Future Directions for this compound Studies

Research into sodium methacrylate and its hydrated forms is increasingly focused on leveraging its unique properties for advanced applications. The presence of both a polymerizable vinyl group and an ionic carboxylate group makes it a versatile monomer for creating functional polymers.

Current research is heavily concentrated on the development of hydrogels . nih.govmdpi.com Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govinternationaljournalssrg.org Sodium methacrylate is an ideal component for hydrogels due to its hydrophilicity. These materials are being explored for a range of biomedical applications, including:

Controlled Drug Delivery: The ionic nature of sodium methacrylate can be used to create pH-sensitive hydrogels. tandfonline.comnih.gov These systems can be designed to release encapsulated drugs in response to specific physiological pH levels, offering more targeted and efficient therapies. tandfonline.com

Tissue Engineering: Biocompatible hydrogels can serve as scaffolds that mimic the natural extracellular matrix, supporting cell adhesion, growth, and tissue regeneration. nih.govlifecore.com

Future research is expected to continue exploring the synthesis of novel copolymers and composites. By combining sodium methacrylate with other monomers, researchers can fine-tune properties such as swelling capacity, mechanical strength, and biodegradability. mdpi.comweichengchemical.com There is also growing interest in its use as a reactive diluent in UV-curable coatings and as a component in advanced composites to enhance mechanical properties like strength and water resistance. guidechem.com The development of more sophisticated, multi-functional materials for targeted drug delivery, advanced wound care, and innovative industrial applications remains a promising direction for studies involving this compound. mdpi.comacs.org

Data Tables

Table 1: Physicochemical Properties of Sodium Methacrylate (Anhydrous) This table presents key properties of the anhydrous form of sodium methacrylate.

| Property | Value | Source(s) |

| IUPAC Name | sodium;2-methylprop-2-enoate | alfa-chemistry.com |

| CAS Number | 5536-61-8 | weichengchemical.comguidechem.com |

| Molecular Formula | C₄H₅NaO₂ | guidechem.comnih.gov |

| Molecular Weight | 108.07 g/mol | weichengchemical.com |

| Appearance | White crystalline powder | nih.gov |

| Melting Point | ~300 °C | weichengchemical.comchembk.com |

| Solubility | Soluble in water | weichengchemical.comguidechem.comnih.gov |

Table 2: Comparison of Methacrylate-Based Monomers and Polymers This table compares sodium methacrylate with other relevant monomers and its resulting polymer, highlighting differences in structure and application focus.

| Compound | Key Structural Feature(s) | Primary Properties & Applications | Source(s) |

| Sodium Methacrylate | Ionic carboxylate group (-COONa), vinyl double bond | Hydrophilic, water-soluble; used for superabsorbent polymers, hydrogels, pH-responsive drug carriers. | guidechem.com |

| Methyl Methacrylate (MMA) | Non-ionic ester group (-COOCH₃) | Hydrophobic; forms rigid, transparent polymers (PMMA) for optical lenses, automotive parts, and acrylic glass. | gantrade.com |

| Methacrylic Acid (MAA) | Carboxylic acid group (-COOH) | pH-sensitive, enhances adhesion and chemical resistance; used in coatings and cement modifiers. | mcc-methacrylates.comnih.gov |

| Glycidyl Methacrylate (GMA) | Reactive epoxy group | Enables crosslinking and post-polymerization modification; used in advanced drug delivery systems and composites. | |

| Sodium Poly(methacrylate) | Polymerized sodium methacrylate | Superabsorbent (can absorb 100-1000x its weight in water); used in diapers and for agricultural water retention. | nih.gov |

Structure

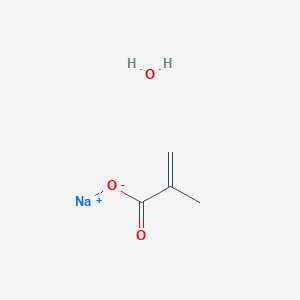

2D Structure

Properties

IUPAC Name |

sodium;2-methylprop-2-enoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Na.H2O/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPRZIOFBKZMFQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Techniques for Sodium Methacrylate Hemihydrate and Analogous Salts

Anhydrous Synthesis Routes for Alkali Metal Methacrylate (B99206) Salts

Anhydrous methods for producing alkali metal methacrylate salts are pivotal for applications requiring water-free conditions. These routes are particularly important for preventing unwanted side reactions and ensuring the production of a dry, highly pure product.

Saponification of Methyl Methacrylate with Alkali Metal Hydroxides

A significant anhydrous route involves the saponification of methyl methacrylate with solid alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). google.com This reaction is typically conducted under anhydrous conditions at temperatures ranging from 55 to 80°C. google.com The process yields a dry alkali metal methacrylate salt and methanol (B129727) as a byproduct, which can be readily removed. google.com

The reaction's success hinges on carefully controlled conditions to prevent temperature surges and ensure a complete reaction. Efficient agitation with positive scraping is employed to manage the exothermic nature of the reaction and maintain temperature uniformity. google.com The use of high-purity reactants, specifically anhydrous sodium hydroxide (≥85%) and methyl methacrylate (≥98%), is critical to minimize side reactions and achieve a high-purity product assaying at least 99% sodium methacrylate. google.com

A key innovation in this process is the use of a small amount of pre-existing dry alkali metal methacrylate salt as a seeding agent. google.com This "seed" material, typically 5-25% of the total, helps to initiate the saponification reaction smoothly and prevents localized overheating, which could lead to polymerization. google.com The addition of the seed catalyst promotes the immediate formation of dry salt, which then serves as a template for further reaction. google.com

Catalytic Roles of Alkali Metal Methacrylate Salts in Reaction Efficiencies

Alkali metal methacrylate salts themselves can act as catalysts in their own formation. google.com In the anhydrous saponification of methyl methacrylate, the initially formed salt particles serve as reaction sites, accelerating the conversion of the remaining reactants. google.com This self-catalysis is a crucial aspect of the "seeding" technique described above.

Beyond their role in synthesis, alkali metal cations, in general, can exhibit catalytic activity in various chemical transformations. Their electropositivity allows them to polarize unsaturated bonds, facilitating nucleophilic attack. nih.gov This principle is relevant in understanding the enhanced reactivity observed in the presence of these salts. The catalytic effect of hydrated alkali metal ions has been specifically noted in reactions like the chemical oxygen reduction reaction. nih.gov In the context of methacrylate synthesis, the presence of the alkali metal cation influences the reaction kinetics and efficiency.

Aqueous-Phase Preparations and Controlled Crystallization

Aqueous-phase synthesis offers an alternative and often more conventional route to sodium methacrylate and its analogs. These methods are advantageous in terms of ease of handling and potential for direct use in aqueous polymerization processes.

Reaction of Methacrylic Acid with Sodium Carbonates or Hydroxides

The most direct aqueous synthesis involves the neutralization of methacrylic acid with a sodium base, such as sodium hydroxide or sodium carbonate. prepchem.comalfa-chemistry.com This acid-base reaction is straightforward and yields an aqueous solution of sodium methacrylate. prepchem.com The reaction can be represented as:

CH₂=C(CH₃)COOH + NaOH → CH₂=C(CH₃)COONa + H₂O

or

2CH₂=C(CH₃)COOH + Na₂CO₃ → 2CH₂=C(CH₃)COONa + H₂O + CO₂

Following the neutralization, the water is typically removed through evaporation or spray drying to obtain the solid sodium methacrylate. Spray drying often results in a fluffy white powder. google.com

Strategies for Modulating Hydration States and Crystal Morphology

The final product of aqueous synthesis can exist in various hydration states, with sodium methacrylate hemihydrate being a common form. The control of hydration is a critical aspect of the crystallization process. The interaction between metal ions and carboxylate groups, as well as the presence of water molecules, dictates the final crystal structure. acs.orgnih.gov

The geometry of metal ion binding to the carboxylate group can vary, influencing the crystal packing and the incorporation of water molecules into the lattice. nih.gov Strategies to modulate hydration and crystal morphology include:

Controlled Evaporation: Slow evaporation of the aqueous solution can promote the growth of well-defined crystals. The rate of evaporation can influence the resulting hydration state.

Solvent Composition: The use of co-solvents can alter the solubility of the salt and influence crystal habit.

Temperature and pH Control: These parameters can affect the thermodynamics of crystallization and the stability of different hydrate (B1144303) forms.

Advanced Purification Protocols for Research-Grade Materials

For many research and specialized applications, obtaining high-purity sodium methacrylate is essential. Advanced purification techniques are employed to remove impurities such as unreacted starting materials, byproducts, and inhibitors.

One common method for purifying methacrylates is through extraction. For instance, methacrylic acid can be removed from methacrylate esters by dissolving the monomer in a solvent like diethyl ether and extracting the acidic impurity with a weakly basic aqueous solution, such as 5% sodium bicarbonate. tandfonline.com After extraction, the organic phase is dried, and the solvent is removed by evaporation. tandfonline.com

For the purification of aqueous solutions of sodium acrylate, a similar salt, passing the solution through a chelate ion exchange resin has been shown to be effective in removing impurities prior to polymerization. google.com This technique can be adapted for sodium methacrylate to achieve a high-purity aqueous solution suitable for producing high molecular weight polymers. google.com

Comprehensive Structural Elucidation and Advanced Characterization of Sodium Methacrylate Hemihydrate

Crystallographic Investigations

Crystallographic techniques are fundamental to determining the precise three-dimensional structure of crystalline solids. For sodium methacrylate (B99206) hemihydrate, a combination of diffraction methods provides a complete picture of the atomic arrangement, including the role of the water molecule in the crystal lattice.

X-Ray Diffraction Analysis for Unit Cell Parameters and Atomic Arrangement (Powder and Single-Crystal Approaches)

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of a compound. It relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern that reveals the underlying atomic arrangement.

Both single-crystal and powder XRD methods are crucial for a complete analysis. A single-crystal XRD experiment provides the most definitive data, yielding the precise coordinates of each non-hydrogen atom in the structure. This analysis determines the fundamental building block of the crystal, known as the unit cell, which is defined by its lattice parameters (the lengths of the cell edges, a, b, and c, and the angles between them, α, β, and γ) and the symmetry operations described by its space group. For sodium methacrylate hemihydrate, this would reveal the coordination environment of the sodium ion, the bond lengths and angles of the methacrylate anion, and the relative arrangement of these ions and the water molecules of hydration.

Powder X-ray diffraction (PXRD) is performed on a sample composed of many randomly oriented microcrystals. While it typically does not yield a full structure solution on its own, it serves as an essential tool for phase identification, confirming the purity of a sample and tracking structural changes, such as those induced by temperature or humidity. rsc.org The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.

While specific crystallographic data for this compound is not available in the cited literature, the parameters that would be determined through a single-crystal XRD analysis are presented in Table 1.

Table 1: Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description | Value |

| Crystal System | The crystal family (e.g., triclinic, monoclinic, orthorhombic). | Not available in the searched literature |

| Space Group | The set of symmetry operations applicable to the unit cell. | Not available in the searched literature |

| a (Å) | The length of the 'a' axis of the unit cell. | Not available in the searched literature |

| b (Å) | The length of the 'b' axis of the unit cell. | Not available in the searched literature |

| c (Å) | The length of the 'c' axis of the unit cell. | Not available in the searched literature |

| α (°) | The angle between the 'b' and 'c' axes. | Not available in the searched literature |

| β (°) | The angle between the 'a' and 'c' axes. | Not available in the searched literature |

| γ (°) | The angle between the 'a' and 'b' axes. | Not available in the searched literature |

| Z | The number of formula units per unit cell. | Not available in the searched literature |

Neutron Diffraction Studies for Hydrogen Atom Localization and Hydration Sphere Elucidation

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction an exceptionally powerful complementary technique to XRD, particularly for hydrated compounds. acs.org X-ray diffraction is notoriously poor at accurately locating hydrogen atoms because their single electron does not scatter X-rays effectively. In contrast, neutrons scatter very effectively from hydrogen (or its isotope, deuterium), allowing for the precise determination of their positions. acs.org

For this compound, neutron diffraction would be indispensable for elucidating the complete structure of the hydration sphere. It would accurately measure the O-H bond lengths and the H-O-H bond angle of the water molecule. Furthermore, it would definitively map the hydrogen-bonding network, revealing the specific interactions between the water molecule's hydrogens and the carboxylate oxygen atoms of the methacrylate anions. acs.orgkab.ac.ug This information is critical for understanding the forces that stabilize the crystal lattice.

NMR Crystallography for Complementary Structural and Dynamic Insights in Hemihydrate Systems

NMR crystallography is a rising field that uses solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, often in combination with computational modeling, to refine and complement information from diffraction methods. tkk.fi Unlike diffraction, which relies on long-range order, NMR probes the local atomic environment of specific nuclei (e.g., ¹H, ¹³C). researchgate.net

In the context of this compound, ¹H solid-state NMR would be particularly insightful. It could distinguish between different proton environments, such as the hydrogens of the water molecule and those of the methacrylate's methyl group. researchgate.net Advanced NMR experiments can measure H-H proximities, providing crucial constraints that help validate the hydrogen bonding network proposed by diffraction studies. researchgate.net Furthermore, solid-state NMR can detect and characterize molecular dynamics, such as the potential for rotational motion of the methyl group or librational (rocking) motions of the water molecule within the crystal lattice, providing a more complete picture of the compound's behavior in the solid state.

Solid-State Structural Transitions and Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. Hydrated salts, in particular, can exhibit complex phase behavior related to dehydration. sci-hub.st

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying these transitions. nih.gov When this compound is heated, it is expected to lose its water of crystallization. TGA measures the mass loss as a function of temperature, which would show a distinct step corresponding to the loss of the water molecule. DSC measures the heat flow into or out of a sample during a temperature change, revealing the enthalpy associated with endothermic processes like dehydration or melting, and exothermic events like crystallization or decomposition. The combination of these techniques can determine the temperature range of thermal stability for the hemihydrate and identify any subsequent phase transitions or decomposition pathways. sci-hub.stnih.gov

Spectroscopic Analysis Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with a material to provide information about its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds (e.g., stretching and bending).

The FTIR spectrum of this compound would display characteristic absorption bands that confirm its molecular structure. The presence of the water of hydration is typically identified by a broad absorption band in the high-frequency region (around 3200-3500 cm⁻¹) corresponding to the O-H stretching vibrations. The key features of the methacrylate anion include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the ionic environment, and the C=C vinyl stretching vibration. The positions of these bands provide insight into the bonding and intermolecular interactions within the crystal. A detailed list of expected vibrational modes and their typical wavenumber ranges is provided in Table 2.

Table 2: Principal FTIR Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3500 | O-H Stretching | Water of Hydration (H₂O) |

| ~3000 | C-H Stretching | Methyl (CH₃) and Methylene (B1212753) (=CH₂) |

| ~1635 | C=C Stretching | Vinyl Group |

| 1540 - 1570 | Asymmetric COO⁻ Stretching | Carboxylate |

| 1410 - 1440 | Symmetric COO⁻ Stretching | Carboxylate |

| 1300 - 1320 | C-O Stretching | C-O bond in methacrylate |

| ~940 | C-H Bending (out-of-plane) | Methylene (=CH₂) |

(Note: The exact positions of absorption bands can vary depending on the specific crystalline environment and intermolecular interactions. The data presented are representative values based on general knowledge of methacrylates and hydrated carboxylates.)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State ¹H, ¹³C, ²³Na CPMAS) for Molecular Environment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of this compound. Both solution and solid-state NMR methods provide detailed information about the local chemical environment of the atomic nuclei.

Solution-State NMR:

¹H NMR: In solution, the ¹H NMR spectrum of sodium methacrylate typically shows distinct signals corresponding to the different protons in the molecule. rsc.org The vinyl protons (H₂C=) appear as two separate signals due to their different chemical environments, while the methyl protons (-CH₃) produce a single peak. rsc.org The chemical shifts of these protons can be influenced by solvent effects and interactions with other species in the solution. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Key resonances include those for the carboxylate carbon (-COO⁻), the quaternary carbon of the double bond (=C(CH₃)-), the methylene carbon of the double bond (H₂C=), and the methyl carbon (-CH₃). nih.govresearchgate.net The precise chemical shifts can vary depending on the solvent and concentration.

Solid-State NMR:

Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of sodium methacrylate in its solid, hydrated form.

¹H MAS NMR: Magic Angle Spinning (MAS) ¹H NMR spectra of solid sodium methacrylate can reveal details about hydrogen bonding interactions. acs.org Protons involved in hydrogen bonds, such as those in the water of hydration and potentially between carboxylate groups, will show distinct chemical shifts compared to non-hydrogen-bonded protons. acs.org

¹³C CPMAS NMR: Cross-Polarization Magic Angle Spinning (CPMAS) is a standard technique for obtaining high-resolution ¹³C spectra of solids. auremn.org The ¹³C CPMAS spectrum of this compound displays signals for the different carbon environments, similar to the solution spectrum. However, in the solid state, peak broadening and shifts can occur due to intermolecular interactions and the crystalline structure. auremn.orgresearchgate.net Analysis of these spectra can provide insights into the packing of the molecules in the crystal lattice. auremn.org

²³Na CPMAS NMR: As a quadrupolar nucleus, ²³Na NMR is sensitive to the local symmetry of the sodium ion's environment. ²³Na CPMAS NMR spectra can therefore be used to probe the coordination of the sodium ion with the carboxylate groups and the water molecules of hydration. The resulting spectral parameters, such as the chemical shift and quadrupolar coupling constant, provide information on the nature and geometry of the sodium ion's immediate surroundings.

Interactive Data Table: Typical NMR Chemical Shifts for Sodium Methacrylate

| Nucleus | Technique | Chemical Shift (ppm) | Assignment |

| ¹H | Solution (D₂O) | ~5.5 - 6.0 | Vinyl Protons (H₂C=) |

| ¹H | Solution (D₂O) | ~1.8 | Methyl Protons (-CH₃) |

| ¹³C | Solution (D₂O) | ~170 - 185 | Carboxylate Carbon (-COO⁻) |

| ¹³C | Solution (D₂O) | ~140 | Quaternary Carbon (=C(CH₃)-) |

| ¹³C | Solution (D₂O) | ~125 | Methylene Carbon (H₂C=) |

| ¹³C | Solution (D₂O) | ~18 | Methyl Carbon (-CH₃) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Polymer Blend Characterization

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For sodium methacrylate, the primary chromophore is the α,β-unsaturated carboxylate group.

The UV-Vis spectrum of sodium methacrylate in solution typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. pharmatutor.orglibretexts.org

π → π Transitions:* These are generally high-energy transitions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk They typically appear at shorter wavelengths (higher energy) and have high molar absorptivity. shu.ac.uk

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from one of the oxygen atoms in the carboxylate group) to a π* antibonding orbital. pharmatutor.org These are lower energy transitions compared to π → π* and thus appear at longer wavelengths, but with significantly lower intensity. shu.ac.uk

The position and intensity of these absorption bands can be influenced by the solvent polarity. shu.ac.uktanta.edu.eg For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in more polar solvents, while π → π* transitions may undergo a bathochromic (red) shift. shu.ac.uk

In the context of polymer blends, UV-Vis spectroscopy can be a useful tool for characterization. If one of the components in a polymer blend containing sodium methacrylate has a distinct chromophore, UV-Vis spectroscopy can be used to quantify the composition of the blend or to study interactions between the components.

Interactive Data Table: Electronic Transitions in Sodium Methacrylate

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | ~200 - 220 | High |

| n → π | ~280 | Low |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is based on the inelastic scattering of monochromatic light.

The Raman spectrum of this compound exhibits a number of characteristic bands corresponding to the vibrational modes of the molecule. Key vibrational modes include:

C=C stretching: A strong band is typically observed in the region of 1640-1660 cm⁻¹, characteristic of the carbon-carbon double bond.

COO⁻ symmetric and asymmetric stretching: The symmetric stretching of the carboxylate group usually appears around 1400-1440 cm⁻¹, while the asymmetric stretch is found at higher wavenumbers.

C-H stretching and bending modes: Vibrations associated with the methyl and vinyl C-H bonds are also present in the spectrum.

Raman spectroscopy can be particularly useful for studying polymerization processes, as the intensity of the C=C stretching band will decrease as the monomer is converted to polymer. It is also a valuable tool for analyzing the effects of hydration and intermolecular interactions on the vibrational modes of the molecule.

Interactive Data Table: Key Raman Bands for Sodium Methacrylate

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 | C=C Stretching |

| ~1420 | COO⁻ Symmetric Stretching |

| ~2920 | C-H Stretching (Methyl) |

| ~3000 | C-H Stretching (Vinyl) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition, Chemical States, and Binding Energy Shifts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For this compound, XPS analysis can provide the following information:

Elemental Composition: XPS can confirm the presence of sodium, carbon, and oxygen on the surface of the sample and determine their relative atomic concentrations.

Chemical States: High-resolution XPS spectra of the C 1s, O 1s, and Na 1s core levels can reveal the different chemical environments of these elements.

C 1s: The C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the methacrylate molecule: the C-C/C-H bonds of the methyl and vinyl groups, the C=C double bond, and the O=C-O of the carboxylate group. researchgate.net

O 1s: The O 1s spectrum will show contributions from the oxygen atoms in the carboxylate group and the oxygen in the water of hydration. researchgate.net

Na 1s: The Na 1s peak provides information about the sodium ion. thermofisher.com Its binding energy can be influenced by the ionic character of the Na-O bond. researchgate.net

Binding Energy Shifts: Changes in the chemical environment of an atom due to bonding or intermolecular interactions result in shifts in the binding energies of its core electrons. These chemical shifts in the XPS spectra can be used to study interactions between sodium methacrylate and other materials in blends or composites.

Interactive Data Table: Typical XPS Binding Energies for Sodium Methacrylate

| Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~284.8 | C-C, C-H |

| C 1s | ~286.5 | C-O |

| C 1s | ~288.5 | O=C-O |

| O 1s | ~532.0 | C=O, H₂O |

| O 1s | ~533.5 | C-O |

| Na 1s | ~1071 - 1072 | Na⁺ |

Thermal Analysis Methodologies

Differential Scanning Calorimetry (DSC) for Thermal Transitions, Phase Behavior, and Reaction Enthalpies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. youtube.com

For this compound, DSC can be used to investigate:

Dehydration: The loss of water of hydration is an endothermic process that can be observed as a peak in the DSC thermogram. The temperature and enthalpy of this transition can provide information about the strength of the water's binding.

Phase Transitions: DSC can detect solid-solid phase transitions that may occur before melting or decomposition.

Melting and Decomposition: The melting of sodium methacrylate, if it occurs before decomposition, will be observed as a sharp endothermic peak. alfa-chemistry.com However, it often decomposes at elevated temperatures, which can be seen as a complex series of endothermic and/or exothermic events.

Polymerization: The polymerization of sodium methacrylate is an exothermic process. DSC can be used to study the kinetics of polymerization by measuring the heat evolved as a function of time and temperature. The enthalpy of polymerization can also be determined.

Glass Transition of Polymers: For poly(sodium methacrylate), DSC can determine the glass transition temperature (Tg), which is an important characteristic of the amorphous polymer. nih.gov

Interactive Data Table: Thermal Events for Sodium Methacrylate by DSC

| Thermal Event | Temperature Range (°C) | Type of Transition |

| Dehydration | ~80 - 150 | Endothermic |

| Melting/Decomposition | > 300 | Endothermic/Exothermic |

| Polymerization | Varies with initiator | Exothermic |

Thermogravimetric Analysis (TGA) for Hydration Water Content and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This technique can provide information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions. youtube.com

A typical TGA curve for this compound will show distinct mass loss steps:

Dehydration: The first mass loss step corresponds to the loss of the water of hydration. The percentage of mass lost in this step can be used to confirm the hemihydrate stoichiometry. This usually occurs in the temperature range of approximately 80-150°C.

Decomposition: At higher temperatures, the anhydrous sodium methacrylate will begin to decompose. chemicalforums.com The decomposition process can be complex and may occur in multiple stages. marquette.edu The TGA curve will show one or more mass loss steps corresponding to the evolution of volatile decomposition products. The temperature at which decomposition begins is an indicator of the thermal stability of the compound. The final residual mass at the end of the experiment corresponds to the non-volatile products, which may include sodium carbonate or sodium oxide depending on the atmosphere (inert or oxidative). chemicalforums.com

Interactive Data Table: TGA Mass Loss Stages for this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| ~80 - 150 | ~7.5% | Loss of 0.5 H₂O |

| > 300 | Varies | Decomposition of methacrylate moiety |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Topography, Pore Architecture, and Crystal Growth Patterns

A thorough review of scientific literature did not yield specific research findings or data pertaining to the analysis of this compound using Scanning Electron Microscopy (SEM). Consequently, detailed information regarding the surface topography, pore architecture, and crystal growth patterns of this particular compound, as determined by SEM, is not available in the public domain.

General principles of SEM would suggest that such an analysis, were it to be conducted, could reveal details about the crystal morphology, such as shape (e.g., crystalline, amorphous) and size distribution. Furthermore, high-magnification imaging could potentially provide insights into the surface texture, including the presence of any pores, fissures, or other topographical features. In-situ SEM studies during crystallization could theoretically elucidate the mechanisms of crystal growth, such as nucleation and the development of crystal facets. However, without specific studies on this compound, any description would be purely speculative.

The following table indicates the type of data that would be expected from SEM analysis, but it is important to note that the values are hypothetical due to the absence of published research.

| Parameter | Expected Observation | Hypothetical Data Range |

| Crystal Shape | To be determined by imaging. | e.g., Acicular, prismatic, amorphous |

| Crystal Size | Measurement of individual particles. | e.g., 10-100 µm |

| Surface Features | Identification of surface irregularities. | e.g., Smooth, terraced, porous |

| Pore Diameter | Measurement of any visible pores. | e.g., 0.1-1 µm |

| Growth Pattern | Observation of crystal formation. | e.g., Dendritic, layered, uniform |

Polymerization Mechanisms, Kinetics, and Controlled Synthesis Involving Sodium Methacrylate Hemihydrate

Free Radical Polymerization of Sodium Methacrylate (B99206) Monomers

Free radical polymerization is a common method for synthesizing poly(sodium methacrylate). It is a chain reaction process involving several distinct stages. acs.org

The classical mechanism of free radical polymerization is comprised of three main steps: initiation, propagation, and termination. acs.orgacs.org

Initiation: This first step involves the generation of free radicals from an initiator molecule. For aqueous polymerization of sodium methacrylate, water-soluble initiators like potassium persulfate are often used. The initiator decomposes, typically under heat, to form primary radicals. These highly reactive radicals then attack a sodium methacrylate monomer molecule, breaking its carbon-carbon double bond and forming a new, larger radical, thus initiating the polymer chain. ripublication.com

Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the growing polymer chain. acs.orgacs.org This process repeats itself rapidly, leading to the formation of a long polymer chain, referred to as a macroradical.

Termination: The growth of the polymer chain is eventually stopped through termination reactions. Termination typically occurs through two primary mechanisms:

Combination (or Coupling): Two growing macroradicals react with each other to form a single, non-reactive polymer chain. acs.orgacs.org

Disproportionation: One macroradical abstracts a hydrogen atom from another, resulting in two separate, stable polymer chains—one with a saturated end and one with an unsaturated end. acs.orgacs.org

The termination process can be influenced by factors such as the mobility of the polymer radicals. In concentrated solutions, the decreased mobility of large macroradicals can lead to diffusion-controlled termination, a phenomenon that can cause autoacceleration or the "gel effect". imaging.orguni-goettingen.de

A mathematical model for the copolymerization of sodium methacrylate in concentrated aqueous solutions indicates that the process rate decreases rapidly after monomer conversion exceeds 80%. researchgate.net Furthermore, the model considers that the chain termination rate decreases as the viscosity of the reaction mixture increases. researchgate.net The activation energy (Ea) for the propagation step (kp) in the polymerization of methacrylic acid, a closely related monomer, is significantly influenced by the solvent, with a reduction of about 10 kJ/mol observed in water compared to organic solvents. acs.org

| Parameter | Description | Significance in Polymerization |

| Rate of Polymerization (Rp) | The speed at which monomer is converted into polymer. | Determines the overall reaction time and efficiency. It is influenced by monomer and initiator concentrations, temperature, and the specific rate constants. |

| Propagation Rate Constant (kp) | The rate constant for the addition of monomer units to the growing polymer chain. | A higher kp leads to faster polymer chain growth and potentially higher molecular weights. It is sensitive to factors like ionization and solvent. acs.org |

| Termination Rate Constant (kt) | The rate constant for the reactions that deactivate the growing polymer chains. | Affects the final molecular weight and molecular weight distribution of the polymer. It can be diffusion-controlled at high conversions. imaging.org |

| Activation Energy (Ea) | The minimum energy required for the polymerization reaction to occur. | A lower activation energy implies a faster reaction rate at a given temperature. The solvent can significantly alter the Ea for propagation. acs.org |

The polymerization of sodium methacrylate in aqueous solutions is significantly affected by the ionization of the methacrylate carboxyl group. The pKa of methacrylic acid is approximately 4.7. acs.org In aqueous solutions, the pH of the medium determines the degree of ionization. For sodium methacrylate, the carboxyl group is ionized (in the -COO⁻Na⁺ form).

This ionization has a profound impact on the propagation rate constant (kp). Electrostatic interactions between the ionized carboxyl groups on the growing polymer chain and the incoming monomer can influence the reaction rate. acs.org Studies on the polymerization of acrylic and methacrylic acids have shown that the kp value can differ by approximately an order ofmagnitude between the non-ionized and fully ionized states. acs.org

The presence of the sodium counter-ion also plays a role. Alkali cations, such as sodium (Na⁺), can enhance the propagation rate constant. acs.orgacs.org This effect is attributed to interactions between the cation, the charged polymer chain, and the incoming monomer, which can influence the local concentration of monomer near the active chain end and the reactivity of the propagating radical.

The choice of solvent has a critical effect on the polymerization of sodium methacrylate.

Aqueous Media: Water is a common solvent due to the high solubility of the sodium methacrylate monomer and the resulting polymer. Polymerization in water is typically homogeneous. As mentioned, water significantly influences the kinetics; the activation energy for propagation is lower in water compared to organic solvents. acs.org Hydrogen bonding interactions in aqueous solutions are believed to be responsible for this behavior. acs.org However, the kinetics can be complex, with the polymerization rate being affected by pH, monomer concentration, and ionic strength. researchgate.netresearchgate.net

Organic Media: Sodium methacrylate has limited solubility in most common organic solvents. If polymerization is attempted in a non-polar organic solvent, the process would be heterogeneous, leading to challenges in controlling the reaction and the properties of the final polymer. In polar organic solvents like dimethylformamide (DMF), where solubility might be better, the kinetic behavior would differ significantly from that in water. researchgate.net The absence of strong hydrogen bonding and ionization effects seen in water would lead to different propagation and termination kinetics. ugent.be

Controlled/Living Radical Polymerization (CRP) Techniques

To synthesize polymers with well-defined molecular weights and narrow molecular weight distributions, controlled/living radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth. bohrium.com

Nitroxide-Mediated Polymerization (NMP) is a robust CRP technique that can be adapted for sodium methacrylate. acs.org Photo-controlled NMP, in particular, allows for polymerization to occur at room temperature under irradiation. scispace.com

The aqueous photo-living radical polymerization of sodium methacrylate has been successfully achieved using a water-soluble initiator, 2,2′-azobis{2-methyl-N-[1,1-bis(hydroxymethyl)-2-hydroxyethyl]-propionamide} (V-80), and a nitroxide mediator, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (HTEMPO). scispace.com The presence of a photo-acid generator, such as (4-fluorophenyl)diphenylsulfonium triflate, can accelerate the process. scispace.com

Key characteristics of this living polymerization include a linear increase in polymer molecular weight with monomer conversion and first-order kinetics (after an initial induction period). scispace.com This control allows for the synthesis of poly(sodium methacrylate) with predetermined molecular weights. While NMP of methacrylates has historically been challenging, photo-induced NMP in both aqueous and organic media has proven effective. scirp.orgacs.org For instance, the photo-NMP of methacrylic acid, a precursor, proceeds in a living manner in an organic solvent like methanol (B129727). scirp.org

The table below presents results from the photo-living radical polymerization of sodium methacrylate in an aqueous medium. scispace.com

| Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |

| 2.5 | 11 | 14,000 | 2.15 |

| 4.0 | 25 | 18,000 | 2.01 |

| 5.5 | 38 | 21,000 | 1.95 |

| 7.0 | 50 | 24,000 | 1.88 |

Conditions: Polymerization of Sodium Methacrylate (NaMA) in water at room temperature using V-80 initiator and HTEMPO mediator under irradiation by a high-pressure mercury lamp. scispace.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Molecular Weight Control

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (Đ), often referred to as dispersity. nih.govnsf.govrsc.org This controlled radical polymerization method allows for the creation of complex polymer architectures. The process involves a conventional free-radical polymerization with the addition of a RAFT agent, typically a dithiocarbonyl compound. nsf.gov This agent mediates the polymerization, allowing for the "living" growth of polymer chains, which means that the chains continue to grow as long as the monomer is available, with minimal termination reactions. nih.gov

The control over the polymerization of methacrylic monomers, including methacrylates, via RAFT has been demonstrated to be highly efficient. nih.gov For instance, studies on the RAFT polymerization of methyl methacrylate (MMA) have shown that polymers with narrow polydispersities (PDI or Đ values between 1.1 and 1.5) and very high molecular weights (approaching 400,000 Da) can be achieved in relatively short reaction times. nih.gov The key to this control is the selection of an appropriate RAFT agent and careful control of the initiator-to-agent ratio. nih.gov While typical RAFT mechanisms rely on the leaving group from the RAFT agent to re-initiate polymerization, some symmetrical trithiocarbonate agents have shown atypical behavior, requiring higher initiator-to-agent molar ratios to achieve predictable molecular weights without compromising the low dispersity. nih.gov

The ability to precisely control the molecular weight distribution is crucial, as broader distributions can be desirable for certain industrial applications to improve processability. nsf.gov Methods have been developed to tailor the shape and breadth of the molecular weight distribution in RAFT polymerizations by the metered addition of the chain transfer agent during the reaction. nsf.govrsc.org

| [RAFT Agent] (mol·L⁻¹) | Conversion (%) | Number Average Molecular Weight (Mₙ, Da) | Polydispersity Index (PDI) |

|---|---|---|---|

| 0.0 | ~30 | High | Broad |

| 1.2 x 10⁻¹ | ~60 | ~200,000 | 1.2 |

| 2.4 x 10⁻¹ | >60 | ~100,000 | 1.1 |

Solid-State Polymerization of Hydrated Methacrylate Salts

The polymerization of crystalline monomers in the solid state is a field that has garnered significant interest, with reactions often initiated by radiation. osti.gov The crystal structure of the monomer plays a pivotal role in these reactions. osti.govannualreviews.org

Investigation of Monomer Mobility and Crystal Lattice Influences on Reaction Progression

The geometry of the crystal lattice exerts significant control over the solid-state polymerization process. osti.gov This is highlighted by the pronounced differences in the polymerization characteristics of various alkali metal salts of the same monomeric anion. osti.gov For example, in early studies, sodium methacrylate was found to be more reactive in the solid state than potassium methacrylate, while the lithium salt was entirely inert. osti.gov This suggests that the arrangement of monomers in the crystal lattice is a determining factor for reactivity.

Polymerization is often initiated at lattice defects or imperfections. annualreviews.org However, the resulting polymer typically forms a separate, amorphous phase, indicating that the reaction is not entirely controlled by the monomer crystal lattice once initiated. annualreviews.org The mobility of the monomer within the crystal is crucial for the reaction to proceed. bac-lac.gc.ca Nuclear magnetic resonance (NMR) is a technique that can be used to study molecular motion in the solid state and thus provide insights into monomer mobility. bac-lac.gc.ca The orientation of the polymer chains that are formed can be influenced by the crystallographic axes of the monomer crystal. annualreviews.org

Dehydration-Induced Changes in Polymerization Kinetics and Product Microstructure

The degree of hydration in methacrylate salts has a profound impact on the kinetics of solid-state polymerization. bac-lac.gc.ca The presence of water of crystallization can influence the initiation of the polymerization. annualreviews.org Studies on hydrated calcium acrylate, a related compound, have shown that the rate of polymerization is a function of the degree of hydration. bac-lac.gc.ca

Dehydration can lead to increased disorder within the crystal lattice, which in turn can affect the short-range diffusion and mobility of the monomer. bac-lac.gc.ca This change in monomer mobility directly influences the rate constants for the propagation and termination steps of the polymerization. bac-lac.gc.ca The mechanical properties of polymers like poly(methyl methacrylate) are also highly sensitive to moisture, which can induce plasticization and softening. mdpi.comnih.govnih.gov The incorporation of metal salts can control water absorption due to their hygroscopic nature, which in turn affects the polymer's mechanical response. mdpi.comnih.govnih.gov

Copolymerization Strategies and Advanced Architectures

Grafting Polymerization onto Diverse Polymeric Substrates (e.g., Chitosan) for Hydrogel Synthesis

Grafting sodium methacrylate onto natural polymers like chitosan is a strategy to create functional materials such as hydrogels for applications like dye adsorption. researchgate.netnih.govsemanticscholar.org In one such study, a hydrogel was synthesized by grafting acrylamide and sodium methacrylate onto a chitosan backbone using free-radical polymerization. researchgate.netnih.gov

The incorporation of sodium methacrylate into the hydrogel structure significantly enhanced its swelling capacity, increasing it by 6.63 to 10.25 times compared to a hydrogel without it. researchgate.netnih.gov The grafting parameters, such as grafting percentage and gel fraction, were found to be dependent on the molar ratio of the monomers. The maximum grafting percentage of 1014.3% and a gel fraction of 83.5% were achieved when the molar ratio of sodium methacrylate to acrylamide was 1:1. researchgate.netnih.gov

| Molar Ratio (SMA:AAm) | Grafting Percentage (%) | Gel Fraction (%) |

|---|---|---|

| 1:1 | 1014.3 | 83.5 |

| 1:2 | - | - |

| 2:1 | - | - |

Data for other ratios were not provided in the source.

Synthesis of Amphiphilic Block Copolymers (e.g., Polystyrene-Poly(sodium methacrylate)) via Controlled Polymerization Methods

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of well-defined amphiphilic block copolymers with varying molecular architectures. acs.org An example is the synthesis of polystyrene-poly(sodium methacrylate) block copolymers. acs.org These copolymers, which consist of a hydrophobic polystyrene block and a hydrophilic poly(sodium methacrylate) block, can self-assemble in water to form structures like micelles. acs.org

These materials exhibit interesting rheological properties in aqueous solutions, such as forming strong viscoelastic gels at low concentrations (e.g., 0.1 wt%). acs.org The viscosity of these solutions is influenced by factors such as the concentration of the hydrophilic block, ionic strength, and pH. acs.org The ability to create different architectures, such as diblock, triblock, and star-shaped copolymers, allows for the systematic investigation of structure-property relationships. acs.org

Polymerization Control and Property Modulation

The manipulation of polymerization kinetics and the resulting network structure is crucial for tailoring the final properties of materials derived from sodium methacrylate. Control over the polymerization process can be exerted through various means, including the careful addition of inhibitors and the strategic implementation of cross-linking agents. These factors significantly influence the curing characteristics, network formation, and ultimately, the mechanical and physical properties of the final polymer.

Impact of Inhibitor Concentrations on Curing Rates and Final Conversion

Inhibitors are chemical compounds added to monomer systems to prevent premature polymerization, thereby enhancing storage stability and providing control over the initiation of the reaction. iu.edu In methacrylate-based systems, inhibitors function by reacting with and deactivating free radicals, which are essential for initiating and propagating the polymerization chain reaction. nih.gov The concentration of these inhibitors has a direct and significant impact on the polymerization kinetics, specifically the curing rate and the final degree of monomer-to-polymer conversion.

Research has shown that increasing the concentration of an inhibitor, such as Butylated hydroxytoluene (BHT), can effectively lower the curing rate. iu.edu This slowdown in polymerization can be advantageous in reducing the buildup of contraction stress within the material as it cures. iu.edu Fine-tuning inhibitor levels is a recognized method for retarding the polymerization process without necessarily compromising the final degree of conversion. iu.edu

However, the relationship between inhibitor concentration and final conversion is complex. While some studies have found that stress reduction can be achieved without a significant loss in conversion, there is also a demonstrated tendency for the degree of conversion to decrease as the inhibitor concentration increases. iu.edu At extremely high concentrations, inhibitors can severely hinder the polymerization process, leading to materials with low conversion values and poor mechanical integrity. iu.edu The final effects on conversion can be unpredictable and are often dependent on the specific resin formulation and the interplay with initiator concentrations. iu.edu

| Inhibitor Concentration | Effect on Curing Rate | Effect on Contraction Stress | Effect on Final Conversion | Reference |

|---|---|---|---|---|

| Increasing | Lower | Reduced | Tendency to decrease, but can be maintained in some cases | iu.edu |

| 0.5% - 1.0% BHT | Slower | Significant reduction (~29%) | No significant difference found in one study | iu.edu |

| Extremely High | Very Slow / Inhibited | Low | Low (<55%), leading to poor mechanical integrity | iu.edu |

Interactions and Adsorption Phenomena of Sodium Methacrylate Hemihydrate and Its Derived Polymers

Surface Chemistry and Electrostatic Interactions

The surface activity of sodium methacrylate (B99206) and its derived polymers is largely governed by the presence of ionizable carboxylate groups. These functional groups dictate the polymer's interaction with surfaces and ions in aqueous environments, playing a crucial role in adsorption phenomena and colloidal stability.

Role of Carboxylate Anions in Surface Adsorption and Complexation with Metal Ions

The carboxylate anions (-COO⁻) along the backbone of polymethacrylate (B1205211) chains are fundamental to the polymer's ability to adsorb onto surfaces and form complexes with metal ions. These interactions are primarily electrostatic but can also involve coordination chemistry. mdpi.comnih.gov The deprotonated carboxylic acid groups can act as ligands, readily interacting with positively charged species, including metal cations and charged surfaces. unimi.itresearchgate.net

The complexation between these carboxylate groups and metal ions is a well-established phenomenon. researchgate.net The nature and strength of these interactions depend on several factors, including the type of metal ion, its charge and electronegativity, and the pH of the solution which affects the degree of ionization of the carboxylic groups. unimi.itpsu.edu For instance, studies on poly(methacrylic acid-methyl methacrylate)s have shown that the interaction strength with divalent metal cations is strongly dependent on the ion's electronegativity. unimi.it

The coordination geometry can also vary. Research indicates that carboxylate groups can coordinate with metal ions in different forms, such as unidentate or bidentate ligands. unimi.it For example, with poly(methacrylic acid-methyl methacrylate)s, it was found that Ca²⁺ and Mn²⁺ were coordinated in a bidentate fashion, while Zn²⁺ formed a unidentate complex. unimi.it This differential interaction can significantly impact the polymer's solubility, potentially leading to precipitation when more stable cross-linked complexes are formed. unimi.it The stability of such metal-polymer complexes often follows a specific order, as reported for poly(acrylic acid), where the stability constants for complexes with various divalent metals were in the order of Cu(II) > Co(II) > Zn(II). researchgate.net

This complexing ability is harnessed in various applications, such as the removal of heavy metals from aqueous solutions. mdpi.com Methacrylate-based polymers can be designed as chelating ligands with a high affinity for specific metal ions, functioning as effective sorbents. mdpi.com The mechanism of metal sorption onto these polymers can involve surface complexation, ion exchange, and electrostatic interactions. mdpi.com The pH of the solution is a master variable in this process; cation adsorption typically increases significantly with pH over a narrow range known as the "adsorption edge". psu.edu

| Metal Ion | Coordination Type | Interaction Strength/Stability | Observed Effect |

|---|---|---|---|

| Ca²⁺ | Bidentate unimi.it | Less stable complex compared to Zn²⁺ and Mn²⁺ unimi.it | No precipitation of polymer from 4% w/v solution unimi.it |

| Mn²⁺ | Bidentate unimi.it | Vastly more stable complex than Ca²⁺ unimi.it | Precipitation of polymer from 4% w/v solution unimi.it |

| Zn²⁺ | Unidentate unimi.it | Vastly more stable complex than Ca²⁺ unimi.it | Precipitation of polymer from 4% w/v solution unimi.it |

| Cu(II) | Not Specified | Reported to have the highest stability constant with poly(acrylic acid) compared to Co(II) and Zn(II) researchgate.net | Strong complex formation researchgate.net |

Zeta Potential Measurements for Understanding Colloidal Stability and Adsorption Mechanisms

Zeta potential is a critical parameter for understanding the stability of colloidal dispersions and the mechanisms of adsorption at solid-liquid interfaces. wyatt.comparticletechlabs.com It represents the electric potential at the slipping plane of a particle in a liquid, which is the boundary separating the layer of ions bound to the particle surface from the bulk liquid. materials-talks.com The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. materials-talks.com

A high absolute zeta potential value (typically more positive than +30 mV or more negative than -30 mV) signifies strong inter-particle repulsion, which leads to a stable colloidal system where particles resist aggregation or flocculation. wyatt.commaterials-talks.com Conversely, a low zeta potential (approaching zero) suggests that the repulsive forces are weak, and the particles are more likely to collide and aggregate due to van der Waals forces, leading to instability. particletechlabs.com

For polymers derived from sodium methacrylate, the carboxylate groups impart a negative charge to the particles in an aqueous medium, especially at neutral to alkaline pH. nih.gov This results in a negative zeta potential. The measurement of zeta potential provides valuable insights into how these polymer particles interact with their environment. acs.org Factors such as pH, ionic strength, and the presence of surfactants can significantly influence the zeta potential. nih.govnih.gov

Effect of pH: For anionic polymers like polymethacrylates, increasing the pH leads to greater ionization of the carboxylic acid groups, resulting in a more negative zeta potential. nih.gov Conversely, at low pH, the carboxyl groups are protonated, the surface charge decreases, and the zeta potential becomes less negative, potentially leading to instability. particletechlabs.com The pH at which the zeta potential is zero is known as the isoelectric point, where the colloidal system is generally least stable. particletechlabs.com

Effect of Ionic Strength: An increase in the ionic strength of the medium (e.g., by adding salt) compresses the electrical double layer around the particles. materials-talks.comnih.gov This shielding effect reduces the magnitude of the zeta potential, which can decrease the stability of the dispersion. nih.govnih.gov

Adsorption Studies: Zeta potential measurements are also used to study the adsorption of polymers onto various surfaces. When a polymer adsorbs onto a surface, it alters the surface charge and thus its zeta potential. For example, the adsorption of an anionic polymer onto a positively charged surface will decrease the zeta potential, potentially leading to charge neutralization and, at higher concentrations, charge reversal. researchgate.net

| Variable | Change | Effect on Zeta Potential | Impact on Colloidal Stability |

|---|---|---|---|

| pH | Increase | Becomes more negative nih.gov | Increases (due to enhanced electrostatic repulsion) materials-talks.com |

| Decrease | Becomes less negative (approaches zero) particletechlabs.com | Decreases (risk of flocculation near isoelectric point) particletechlabs.com | |

| Ionic Strength | Increase | Magnitude decreases (moves toward zero) nih.gov | Decreases (due to electrical double layer compression) materials-talks.com |

| Decrease | Magnitude increases (moves away from zero) | Increases | |

| Cationic Surfactant Adsorption | Increase concentration | Becomes less negative, can become positive (charge reversal) acs.orgnih.gov | Decreases near isoelectric point, can restabilize after charge reversal acs.org |

Advanced Materials Research and Engineering Applications Derived from Sodium Methacrylate Hemihydrate

Development and Functionalization of Hydrogel Systems

Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb and retain large quantities of water or biological fluids. mdpi.com The incorporation of sodium methacrylate (B99206) and its derivatives into hydrogel structures allows for the precise tuning of their physical, chemical, and biological properties.

Photocrosslinked Alginate Hydrogels Modified with Sodium Methacrylate for Tunable Physical Performance and Cell Adhesion Properties

Alginate, a natural polysaccharide, is widely used in biomedical applications due to its biocompatibility and ability to form hydrogels through ionic crosslinking with divalent cations like calcium. nih.gov However, to enhance its mechanical properties and control its degradation, alginate is often chemically modified with methacrylate groups, creating a photocrosslinkable material. nih.govrsc.org This process typically involves reacting sodium alginate with a methacrylate-containing molecule, such as 2-aminoethyl methacrylate, to form methacrylated alginate (Alg-MA). nih.govnih.gov

Upon exposure to ultraviolet (UV) or visible light in the presence of a photoinitiator, the methacrylate groups polymerize, forming a covalently crosslinked hydrogel network. nih.govrsc.org This photocrosslinking method offers superior structural stability compared to simple ionic crosslinking. nih.gov Researchers have demonstrated that the physical properties of these hydrogels can be precisely controlled. By varying the degree of methacrylation on the alginate backbone, the elastic modulus, swelling behavior, and degradation rate of the resulting hydrogel can be tailored for specific applications. nih.govrsc.org

These tunable hydrogels show promise in tissue engineering and regenerative medicine. Studies have shown that photocrosslinked alginate hydrogels exhibit low cytotoxicity, and encapsulated cells, such as bovine chondrocytes, remain viable and metabolically active. nih.gov While alginate itself does not typically promote cell adhesion, the modified hydrogel matrix can be mixed with other extracellular matrix (ECM) components to enhance cellular attachment. advancedbiomatrix.com This combination of tunable mechanical properties and biocompatibility makes these materials highly suitable for applications like bioactive factor delivery and as scaffolds for cell encapsulation and tissue regeneration. nih.govnih.gov

Table 1: Properties of Photocrosslinked Alginate Hydrogels

| Property | Method of Control | Significance in Application | Source |

| Mechanical Stiffness (Elastic Modulus) | Varying the degree of alginate methacrylation; UV exposure time. | Matches the stiffness of the target tissue for tissue engineering. | nih.gov, rsc.org |

| Swelling Behavior | Controlled by the degree of methacrylation and crosslink density. | Influences nutrient and waste transport for encapsulated cells. | nih.gov |

| Degradation Rate | Tailored by adjusting the degree of methacrylation. | Allows the scaffold to degrade as new tissue is formed by the body. | nih.gov |

| Cell Viability | Low cytotoxicity of the methacrylated alginate and hydrogel. | Essential for applications involving cell encapsulation and transplantation. | nih.gov |

Graft Copolymer Hydrogels as Sorbent Materials for Environmental Remediation (e.g., Dye and Heavy Metal Adsorption)

Graft copolymerization is a technique used to modify the properties of natural polymers like cellulose (B213188) or starch by attaching synthetic polymer chains. Hydrogels created from these graft copolymers can act as highly effective sorbents for removing pollutants such as dyes and heavy metals from wastewater. nih.govncsu.edu The process often involves grafting monomers like acrylic acid onto a polysaccharide backbone, which can then be used to create a hydrogel network. ncsu.edu

These hydrogels possess a three-dimensional porous structure and hydrophilic functional groups (e.g., -COOH, -OH, -NH2) that act as binding sites for pollutants. nih.gov The adsorption capacity is heavily dependent on environmental conditions, particularly pH. For instance, in the removal of the cationic dye methylene (B1212753) blue using a poly(acrylic acid)/cellulose graft copolymer, the maximum adsorption occurred at a pH of 12. For the removal of lead ions (Pb²⁺), the optimal pH was found to be 7. ncsu.edu

The effectiveness of these sorbents can be fine-tuned by controlling the graft yield. Research has shown that for methylene blue and lead ion removal, the adsorption capacity increased with the graft yield up to a certain point (60% and 40%, respectively), after which a more compact copolymer structure reduced the efficiency. ncsu.edu Kinetic studies reveal that the adsorption process often follows a pseudo-second-order model, and isotherms like the Langmuir and Freundlich models are used to describe the equilibrium behavior. nih.govmdpi.com The ability to regenerate and reuse these hydrogels for multiple cycles makes them a practical and sustainable solution for environmental remediation. nih.gov

Table 2: Adsorption Performance of Graft Copolymer Hydrogels for Environmental Remediation

| Pollutant | Adsorbent Material | Optimal pH | Maximum Adsorption Capacity | Source |

| Lead (Pb²⁺) | Guipi Residue-Based Hydrogel | 4.0 | 314.6 mg/g | nih.gov |

| Cadmium (Cd²⁺) | Guipi Residue-Based Hydrogel | 4.0 | 289.1 mg/g | nih.gov |

| Copper (Cu²⁺) | Poly(glycidyl methacrylate) based | 5.8 | 1.24 mmol/g | mdpi.com |

| Methylene Blue (dye) | Poly(acrylic acid)/cellulose graft copolymer | 12 | --- | ncsu.edu |

| Rhodamine B (dye) | Guipi Residue-Based Hydrogel | 3.0 | 106.4 mg/g | nih.gov |

Design of pH-Sensitive Polymeric Hydrogels and Investigation of Swelling Behavior

Smart hydrogels that respond to changes in environmental stimuli, such as pH, are of great interest for applications like drug delivery systems. nih.gov Hydrogels containing ionizable groups, such as the carboxylic acid groups in poly(methacrylic acid), exhibit significant changes in their swelling ratio in response to small variations in external pH. nih.govsrce.hr

The swelling mechanism is based on the protonation and deprotonation of these functional groups. At low pH (acidic conditions), the carboxylic acid groups remain protonated (-COOH), leading to a collapsed, less swollen state. nih.gov As the pH increases to basic levels, these groups ionize to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups causes the polymer network to expand, leading to a high degree of swelling. nih.govresearchgate.net

This behavior has been studied extensively in hydrogels synthesized from methacrylic acid and its derivatives. For example, hydrogels designed for intestinal-specific drug delivery show minimal swelling in simulated gastric fluid (pH 1.2) but swell significantly in simulated intestinal fluid (pH 7.0). srce.hr The equilibrium swelling ratio and the time to reach equilibrium can be controlled by adjusting the copolymer composition, such as the proportion of methacrylic acid units and the crosslink density. srce.hrresearchgate.net This pH-triggered swelling allows for the targeted release of therapeutic agents in specific regions of the gastrointestinal tract.

Table 3: Swelling Behavior of pH-Sensitive Hydrogels

| Hydrogel System | Stimulus (pH) | Swelling Response | Application | Source |

| Poly(methacrylic acid-co-acrylamide) | pH ≤ 3.0 | Low swelling (protonated -COOH groups) | pH-sensitive drug delivery | nih.gov |

| Poly(methacrylic acid-co-acrylamide) | pH > 4.9 | High swelling (ionized -COO⁻ groups cause electrostatic repulsion) | pH-sensitive drug delivery | nih.gov |

| Methacrylic acid/PEGMA copolymer | pH 1.2 (SGF) | Low swelling | Intestinal-specific drug delivery | srce.hr |

| Methacrylic acid/PEGMA copolymer | pH 7.0 (SIF) | High swelling | Intestinal-specific drug delivery | srce.hr |

| Poly(N,N-dimethylaminoethyl methacrylate) | pH ≤ 7.7 | Swollen state | Drug delivery systems | itu.edu.tr |

| Poly(N,N-dimethylaminoethyl methacrylate) | pH 8.0 | Collapsed state (phase transition) | Drug delivery systems | itu.edu.tr |

Polymer Composites and Nanocomposites

The incorporation of fillers or reinforcing agents into a polymer matrix can dramatically improve the material's mechanical and physical properties. Sodium methacrylate can be used either as a monomer for the matrix or as a surface modifier for fillers to enhance their interaction with the polymer.

Fabrication of Natural Rubber Composites for Enhanced Mechanical Properties and Water Resistance

Natural rubber (NR) is known for its high elasticity but can be limited by its mechanical strength and stability. ugm.ac.id Reinforcing NR with fillers is a common strategy to improve its properties. One innovative approach involves using sodium methacrylate in conjunction with cellulose nanofibrils (CNFs) to create high-performance NR composites. researchgate.net

In this method, the incorporation of CNFs and sodium methacrylate into the natural rubber latex leads to a composite with significantly enhanced tensile strength and elongation at break. researchgate.net The functional groups on these components create strong interfacial electrostatic interactions and hydrogen bonding. These molecular interactions can be further strengthened through stretch-induced orientation, resulting in a material with superior mechanical performance. researchgate.net

The addition of various fillers, such as silica, can also improve properties like tensile strength, modulus, and tear strength. ugm.ac.id However, natural fillers can sometimes increase water absorption due to their hydrophilic nature. tci-thaijo.org Studies on rice husk and rice straw as fillers in NR composites showed that while mechanical modulus improved, water absorption also increased compared to neat NR. tci-thaijo.org In contrast, composites modified with sodium methacrylate can exhibit improved water resistance, demonstrating its utility in creating durable, high-strength rubber materials suitable for demanding applications. researchgate.net

Table 4: Mechanical and Physical Properties of Natural Rubber Composites

| Composite System | Key Improvement | Finding | Source |

| NR / Cellulose Nanofibrils / Sodium Methacrylate | Tensile Strength & Elongation | Tensile strength increased from 0.48 MPa to 2.28 MPa. | researchgate.net |

| NR / Modified Sodium Lignosulfonate (MSLS) | Tensile & Tear Strength | Tensile strength reached 32.33 MPa and tear strength 48.37 KN m⁻¹. | nih.gov |

| NR / Zinc Methacrylate (ZDMA) | Modulus & Strength | Significant improvement in modulus and strength with >8.7 phr of ZDMA. | researchgate.net |

| NR / Rice Straw (RS) Filler | Water Absorption | Increased water absorption due to the hydrophilic nature of the filler. | tci-thaijo.org |

Development of Composite Materials with Hydroxyapatite (B223615) for Biomedical Applications (e.g., Dentistry)

In dentistry and orthopedics, there is a high demand for materials that can mimic bone and integrate with surrounding tissues. Hydroxyapatite (HA), a primary mineral component of bone, is often combined with polymers to create bioactive composites. researchgate.netrjptonline.org Polymethyl methacrylate (PMMA) is a commonly used polymer in dentistry, but it is bio-inert. dntb.gov.ua Combining PMMA with HA creates a composite with enhanced bioactivity and osteoconductivity, promoting better osseointegration of dental implants. researchgate.netrjptonline.org

Recent research has focused on developing functional dental resins that can actively promote the remineralization of tooth enamel. One such approach involves incorporating calcium methacrylate (CMA) into a traditional dental resin matrix made of bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov This calcium-rich resin can release calcium ions, which, along with phosphate (B84403) ions from the environment (e.g., saliva), can facilitate the formation of new hydroxyapatite on the tooth surface. nih.gov